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Compound of Interest

Compound Name: 4-Chlorobutan-2-ol

Cat. No.: B1280204 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

isomeric differences is crucial for optimizing product efficacy and safety. This guide provides a

comparative analysis of chlorobutanol isomers, focusing on the well-characterized 1,1,1-

trichloro-2-methylpropan-2-ol, due to a significant lack of available data on its other potential

structural isomers.

While the molecular formula C₄H₇Cl₃O allows for several structural isomers, scientific literature

and commercial availability are overwhelmingly centered on 1,1,1-trichloro-2-methylpropan-2-

ol, commonly referred to as chlorobutanol. This guide will provide a comprehensive overview of

this primary isomer, including its synthesis, properties, and biological activities, while also

theoretically outlining other potential isomers for which experimental data is not currently

available.

The Prominent Isomer: 1,1,1-Trichloro-2-
methylpropan-2-ol
Chlorobutanol is a versatile compound with a history of use as a preservative in pharmaceutical

preparations, a sedative, and a weak local anesthetic.[1][2] Its antimicrobial properties make it

effective against a range of bacteria and fungi.[3][4]

Physicochemical Properties
A summary of the key physicochemical properties of 1,1,1-trichloro-2-methylpropan-2-ol is

presented in Table 1.
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Property Value References

IUPAC Name
1,1,1-trichloro-2-methylpropan-

2-ol
[1][2]

Synonyms
Chlorbutol, Chloretone,

Acetone chloroform
[1][2]

CAS Number 57-15-8 [1]

Molecular Formula C₄H₇Cl₃O [1]

Molecular Weight 177.46 g/mol [2]

Appearance
White, crystalline solid with a

camphor-like odor
[1]

Melting Point 95-99 °C (anhydrous) [1]

Boiling Point 167 °C [1]

Solubility

Slightly soluble in water;

soluble in alcohol, ether,

chloroform, and glycerol

[2]

Biological Activity: Antimicrobial Efficacy
Chlorobutanol's primary application in the pharmaceutical industry is as a preservative, typically

at a concentration of 0.5%, to maintain the stability and sterility of multi-ingredient formulations.

[2][3] Its mechanism of action is believed to involve the disruption of microbial cell membranes,

leading to increased permeability and cell lysis.[4]

The minimum inhibitory concentrations (MICs) for 1,1,1-trichloro-2-methylpropan-2-ol against

various microorganisms are summarized in Table 2.
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Microorganism
Minimum Inhibitory
Concentration (MIC)

References

Staphylococcus aureus 1250 µg/mL [4]

Escherichia coli 1250 µg/mL [4]

Pseudomonas aeruginosa 1250 µg/mL [4]

Candida albicans 2500 µg/mL [4]

Aspergillus niger 2500 µg/mL [4]

Potential Structural Isomers of Chlorobutanol
(C₄H₇Cl₃O)
Theoretically, several other structural isomers of chlorobutanol could exist, based on the

arrangement of the carbon skeleton and the positions of the three chlorine atoms and the

hydroxyl group. These include isomers derived from n-butanol, isobutanol, and sec-butanol

backbones. However, a thorough search of the scientific literature reveals a notable absence of

experimental data regarding the synthesis, properties, and biological activities of these

potential isomers.

Some examples of potential, yet uncharacterized, structural isomers include:

Trichlorinated n-butanols: e.g., 2,3,4-trichlorobutan-1-ol, 1,2,3-trichlorobutan-1-ol.

Trichlorinated isobutanols: e.g., 1,1,1-trichloro-2-methylpropan-2-ol (the common

chlorobutanol), 1,1,3-trichloro-2-methylpropan-2-ol.

Trichlorinated sec-butanols: e.g., 1,3,4-trichlorobutan-2-ol.

The lack of available information suggests that these isomers may be synthetically challenging

to produce, unstable, or may not possess the desired biological activities that have made 1,1,1-

trichloro-2-methylpropan-2-ol a compound of interest.

Experimental Protocols
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Synthesis of 1,1,1-Trichloro-2-methylpropan-2-ol
The most common method for the synthesis of chlorobutanol is the haloform reaction between

acetone and chloroform in the presence of a strong base like potassium hydroxide.[1][5]

Materials:

Acetone

Chloroform

Potassium hydroxide (powdered)

Ice

Round-bottom flask

Magnetic stirrer

Dropping funnel

Procedure:

Combine acetone and chloroform in a round-bottom flask.

Cool the mixture in an ice bath.

Slowly add powdered potassium hydroxide to the cooled and stirring mixture.

Continue stirring the reaction mixture in the ice bath for a designated period.

After the reaction is complete, the product can be isolated by precipitation in ice-cold water

followed by filtration and purification by recrystallization or sublimation.[5]
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Caption: Workflow for the synthesis of 1,1,1-trichloro-2-methylpropan-2-ol.

Analytical Methods for 1,1,1-Trichloro-2-methylpropan-2-
ol
Quantitative analysis of chlorobutanol in pharmaceutical formulations is typically performed

using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

Method: Reverse-phase HPLC with UV detection is a common method.[6]

Column: An octadecylsilane (C18) column is frequently used.[6]

Mobile Phase: A mixture of methanol and water (e.g., 50:50) is a suitable mobile phase.[6]

Detection: UV detection at a wavelength of around 210 nm is effective.[6]

Gas Chromatography (GC):
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Method: GC with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD)

can be used for the analysis of the volatile chlorobutanol.

Column: A fused-silica capillary column is a suitable choice.[7]

Injector: Split/splitless injection is commonly employed.[7]

Mechanism of Action: A Visual Representation
The primary antimicrobial mechanism of chlorobutanol is the disruption of the microbial cell

membrane.
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Caption: Proposed mechanism of antimicrobial action of chlorobutanol.
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While the term "chlorobutanol" may imply a class of isomers, the available scientific and

commercial landscape is dominated by a single entity: 1,1,1-trichloro-2-methylpropan-2-ol. This

guide has provided a detailed overview of this important pharmaceutical preservative,

summarizing its properties, biological activity, and the experimental protocols for its synthesis

and analysis. The striking lack of data on other potential structural isomers of C₄H₇Cl₃O

highlights a potential area for future research. The synthesis and characterization of these

isomers could reveal novel properties and biological activities, offering new alternatives for drug

development and other applications. Until such data becomes available, "chlorobutanol" will

continue to be synonymous with 1,1,1-trichloro-2-methylpropan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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